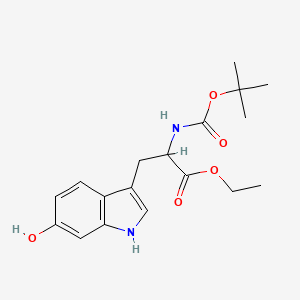
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The compound features a Boc-protected amino group, a hydroxyindole moiety, and an ethyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Coupling Reaction: The protected amino acid is then coupled with the indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and process intensification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the indole ring can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), followed by substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino or ester derivatives.
科学的研究の応用
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate depends on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and signaling pathways. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
Ethyl 2-(Boc-amino)-3-(5-hydroxy-3-indolyl)propanoate: Similar structure with a hydroxy group at a different position on the indole ring.
Ethyl 2-(Boc-amino)-3-(6-methoxy-3-indolyl)propanoate: Similar structure with a methoxy group instead of a hydroxy group.
Ethyl 2-(Boc-amino)-3-(6-chloro-3-indolyl)propanoate: Similar structure with a chloro group instead of a hydroxy group.
Uniqueness
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate is unique due to the presence of the hydroxy group on the indole ring, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity.
特性
分子式 |
C18H24N2O5 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
ethyl 3-(6-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H24N2O5/c1-5-24-16(22)15(20-17(23)25-18(2,3)4)8-11-10-19-14-9-12(21)6-7-13(11)14/h6-7,9-10,15,19,21H,5,8H2,1-4H3,(H,20,23) |
InChIキー |
UIDMIFKZZIWJKX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)



![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)




![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
